molecular formula C6H10O2 B582175 2-Oxaspiro[3.3]heptan-6-ol CAS No. 1363381-08-1

2-Oxaspiro[3.3]heptan-6-ol

Cat. No.: B582175
CAS No.: 1363381-08-1
M. Wt: 114.144
InChI Key: WDXLQCGOCCFQBJ-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound with the molecular formula C₆H₁₀O₂. It is characterized by a unique structure where a spiro atom connects two rings, one of which contains an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable spirocyclic precursor in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-6-ol involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[3.3]heptan-6-ol is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial settings .

Biological Activity

2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound characterized by its unique structural features, including a hydroxyl group that significantly influences its biological activity. This article reviews the available literature on the biological properties of this compound, focusing on its potential applications in pharmacology and biochemistry.

This compound has the molecular formula C6H10O2C_6H_{10}O_2 and a molecular weight of 114.14 g/mol. The presence of a hydroxyl group allows for hydrogen bonding, which can enhance its interaction with biological targets, potentially influencing various biochemical pathways.

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Boiling PointNot available
H-bond Acceptors2
H-bond Donors1
GI AbsorptionHigh

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structural characteristics were effective against several bacterial strains, suggesting a potential therapeutic application in treating infections caused by resistant bacteria .

Case Study: Anticancer Properties

Another area of investigation involves the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeKey Biological Activity
This compoundSpirocyclicAntimicrobial, anticancer
2-Oxaspiro[3.3]heptan-6-amineAmine derivativePotential neuroprotective effects
2-Oxaspiro[3.3]heptan-6-carboxylic acidCarboxylic acidEnhanced solubility and reactivity

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets:

  • Synthesis and Modification : Researchers have explored various synthetic routes to modify the hydroxyl group, aiming to improve solubility and bioavailability .
  • Biological Assays : Assays conducted on synthesized derivatives have shown varying degrees of efficacy against different biological targets, indicating that structural modifications can significantly impact biological outcomes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Oxaspiro[3.3]heptan-6-ol with high purity?

  • Methodological Answer : Synthesis typically involves multi-step routes such as cyclization of diols or ketones under acidic or catalytic conditions. For example, bromomethyl intermediates (e.g., 6-(Bromomethyl)-2-oxaspiro[3.3]heptane) can undergo nucleophilic substitution to introduce hydroxyl groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical. Purity validation requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm hydroxyl stretch at ~3200–3600 cm⁻¹), and mass spectrometry (exact mass ~114.142 g/mol) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess thermal degradation (TGA/DSC), hydrolysis susceptibility (pH 3–9 buffers), and photostability (UV light exposure). Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor purity over time via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use <sup>1</sup>H NMR to identify spirocyclic protons (δ 1.5–2.5 ppm for bridgehead carbons) and hydroxyl proton (δ 1.0–5.0 ppm, broad). <sup>13</sup>C NMR confirms oxygenated carbons (δ 60–100 ppm). IR spectroscopy verifies the hydroxyl group and ether linkage (C-O stretch ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C6H10O2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the hydroxyl and spirocyclic carbons. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Compare activation energies for pathways (e.g., SN2 vs. SN1) using transition state optimization . Validate predictions with experimental kinetic studies (UV-Vis monitoring, <sup>19</sup>F NMR for fluorinated analogs) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Standardize testing protocols:

  • Use in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls.
  • Validate compound identity post-assay via LC-MS.
  • Perform dose-response curves (IC50/EC50) across multiple cell lines.
    Cross-reference structural analogs (e.g., 6-Amino-2-thiaspiro[3.3]heptane) to isolate functional group contributions .

Q. How can researchers optimize the enantiomeric resolution of this compound for chiral synthesis?

  • Methodological Answer : Chiral chromatography (Chiralpak AD-H column, hexane/isopropanol eluent) or kinetic resolution using enantioselective catalysts (e.g., lipases or transition-metal complexes) can achieve separation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocyclization steps .

Q. What are the challenges in correlating computational docking results with experimental binding data for this compound derivatives?

  • Methodological Answer : Key issues include force field inaccuracies and solvent effects. Use molecular dynamics (MD) simulations with explicit solvent models (TIP3P water) to refine docking poses. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Cross-validate docking scores (AutoDock Vina, Glide) with mutagenesis studies on target proteins .

Q. Comparative Analysis and Data Interpretation

Q. How do structural analogs of this compound (e.g., 2-Oxa-6-azaspiro[3.3]heptane) differ in reactivity and bioactivity?

  • Methodological Answer :

Analog Structural Feature Reactivity/Bioactivity
2-Oxa-6-azaspiro[3.3]heptaneNitrogen substitutionEnhanced basicity; antimicrobial activity
6-Bromo-2-oxaspiro[3.3]heptaneBromine at C6Electrophilic reactivity; kinase inhibition
2-Thiaspiro[3.3]heptan-6-olSulfur substitutionImproved metabolic stability
Comparative studies require DFT analysis, Hammett plots for electronic effects, and bioassay panels .

Q. What experimental approaches validate the proposed metabolic pathways of this compound?

  • Methodological Answer : Use liver microsome assays (human/rat) with NADPH cofactor to identify phase I metabolites. LC-HRMS detects hydroxylation or demethylation products. For phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Isotope labeling (e.g., <sup>13</sup>C at C6) tracks metabolic fate via NMR .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound derivatives with unknown toxicity?

  • Methodological Answer : Assume acute toxicity (oral LD50 Category 4) and skin/eye irritation (GHS Category 2). Use fume hoods, nitrile gloves, and safety goggles. Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Reference safety data from structurally related spiro compounds (e.g., 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride) .

Properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXLQCGOCCFQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719176
Record name 2-Oxaspiro[3.3]heptan-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-08-1
Record name 2-Oxaspiro[3.3]heptan-6-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptan-6-ol
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Record name 2-oxaspiro[3.3]heptan-6-ol
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